6-fluoro-4-methyl-1H-indole-2-carboxylic acid
Overview
Description
“6-fluoro-4-methyl-1H-indole-2-carboxylic acid” is a chemical compound with the molecular weight of 193.18 . It is a solid substance and is used as a building block in the synthesis of various compounds .
Synthesis Analysis
The synthesis of indole derivatives, including “6-fluoro-4-methyl-1H-indole-2-carboxylic acid”, has been a subject of interest in the chemical community . The compound can be synthesized from 5-Fluoro-2-methylbenzoic acid .Molecular Structure Analysis
The molecular structure of “6-fluoro-4-methyl-1H-indole-2-carboxylic acid” is represented by the InChI Code: 1S/C10H8FNO2/c1-5-2-6 (11)3-8-7 (5)4-9 (12-8)10 (13)14/h2-4,12H,1H3, (H,13,14) .Chemical Reactions Analysis
Indole derivatives, including “6-fluoro-4-methyl-1H-indole-2-carboxylic acid”, have been found to effectively bind with the active site of HIV-1 integrase . This binding inhibits the strand transfer of HIV-1 integrase .Physical And Chemical Properties Analysis
“6-fluoro-4-methyl-1H-indole-2-carboxylic acid” is a solid substance . It has a molecular weight of 193.18 .Scientific Research Applications
Antimicrobial and Anticancer Potential
Sharma et al. (2012) synthesized a series of compounds related to 6-fluoro-4-methyl-1H-indole-2-carboxylic acid. They evaluated these compounds for their antimicrobial and anticancer potential. The study found significant antimicrobial and anticancer activities in some of the synthesized compounds, highlighting their potential in pharmaceutical applications (Sharma et al., 2012).
Synthesis and Antiviral Activity
Ivashchenko et al. (2014) and Ivachtchenko et al. (2015) explored the synthesis and antiviral activity of derivatives of 6-fluoro-4-methyl-1H-indole-2-carboxylic acid. They found that certain derivatives had significant activity against various viruses, including bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) virus (Ivashchenko et al., 2014); (Ivachtchenko et al., 2015).
Synthesis and Anticancer Activity Evaluation
Kryshchyshyn-Dylevych et al. (2020) conducted a study focusing on the synthesis of derivatives of 6-fluoro-4-methyl-1H-indole-2-carboxylic acid and evaluated their anticancer activity. They identified compounds with significant antimitotic activity, which could be valuable in the development of new anticancer drugs (Kryshchyshyn-Dylevych et al., 2020).
Synthesis of Substituted Indole Derivatives
Pereira et al. (2010) synthesized new indole derivatives, including compounds related to 6-fluoro-4-methyl-1H-indole-2-carboxylic acid. They studied the photophysical properties of these compounds, finding potential applications as fluorescent probes due to their high fluorescence quantum yields (Pereira et al., 2010).
Safety and Hazards
Future Directions
Indole derivatives, including “6-fluoro-4-methyl-1H-indole-2-carboxylic acid”, have diverse biological activities and have immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . They are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they can have diverse molecular and cellular effects
properties
IUPAC Name |
6-fluoro-4-methyl-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-5-2-6(11)3-8-7(5)4-9(12-8)10(13)14/h2-4,12H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUOGPKUINKWJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(N2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1249870-64-1 | |
Record name | 6-fluoro-4-methyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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